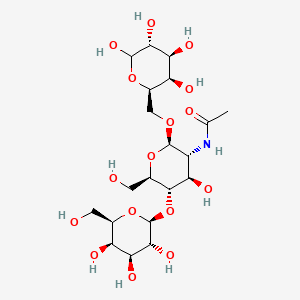

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Glycosylation with Trichloroacetimidate Donors

Chemical synthesis remains a cornerstone for constructing defined oligosaccharides. A pivotal strategy involves the use of trichloroacetimidate donors, as demonstrated in the synthesis of Galα(1,3)Galβ(1,4)GlcNAcα. For beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, a disaccharide intermediate (beta-D-Gal-(1->4)-D-GlcNAc) is first assembled. The 4-OH group of GlcNAc is activated using a galactosyl donor equipped with a tert-butylsilyl protecting group to ensure beta-selectivity. In one protocol, the donor 9 (di-tert-butylsilylidene-protected alpha-Gal trichloroacetimidate) was reacted with a GlcNAc acceptor, yielding the beta-1,4-linked disaccharide in 83% yield.

The subsequent introduction of the beta-1,6-linked Gal residue requires selective activation of the 6-OH position on GlcNAc. This is achieved through a temporary p-methoxybenzyl (PMB) group, which is later oxidatively cleaved with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to expose the 6-OH for glycosylation. The final trisaccharide is obtained via a second glycosylation step using a galactosyl trichloroacetimidate donor under BF3-Et2O catalysis, followed by global deprotection with Zemplén conditions (NaOMe/MeOH).

Key Challenges:

-

Regioselectivity : Competing reactions at the 3-, 4-, and 6-OH positions of GlcNAc necessitate meticulous protecting group strategies.

-

Anomeric Control : Beta-selectivity in galactosylation is enhanced using bulky silyl protecting groups (e.g., tert-butyldimethylsilyl) to hinder undesired alpha-linkage formation.

Allyl Glycoside-Mediated Synthesis

Allyl glycosides serve as versatile intermediates for convergent synthesis. In a representative approach, an allyl GlcNAc acceptor (13 ) was glycosylated at the 4-position using a beta-Gal donor (18 ) to form the beta-1,4 linkage. The allyl group was then converted to a mercaptopropyl glycoside via radical thiol-ene chemistry, enabling subsequent conjugation to carrier proteins. This method achieved a 70% overall yield for the disaccharide intermediate, with the trisaccharide requiring additional optimization to address low anomeric selectivity (1:4 α/β ratio) during the final glycosylation.

Enzymatic Synthesis Approaches

Beta-Galactosidase-Catalyzed Transglycosylation

Enzymatic methods offer regioselective advantages without extensive protecting group manipulation. Beta-galactosidases from Bifidobacterium breve (Bbreβgal-II) and Lactobacillus bulgaricus (Lbulβgal) have demonstrated proficiency in transferring galactose to GlcNAc acceptors, forming beta-1,6 linkages. For instance, Bbreβgal-II incubated with lactose (donor) and GlcNAc (acceptor) produced beta-D-Galp-(1->6)-D-GlcNAc (4 ) in 34% yield, with minimal hydrolysis byproducts. The enzyme’s preference for GlcNAc over lactose as an acceptor was evident from a 3-fold increase in the d-Glc/d-Gal ratio when GlcNAc was present, indicating enhanced transferase activity.

Optimization Parameters:

Beta-N-Acetylhexosaminidase Applications

The beta-N-acetyl-D-hexosaminidase from Nocardia orientalis has been employed to synthesize core trisaccharides via transglycosylation. While primarily used for GlcNAc transfer, this enzyme’s flexibility suggests potential for sequential reactions: first, beta-1,4 galactosylation using a galactosidase, followed by beta-1,6 linkage formation via hexosaminidase-mediated elongation. Such a chemoenzymatic approach could circumvent the low yields (~13%) observed in purely chemical routes.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical synthesis provides higher intermediate yields but requires multistep purification. Enzymatic methods, though less labor-intensive, face limitations in substrate specificity and byproduct formation (e.g., 6′-galactobiose).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the carbohydrate structure can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or bromine water.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as building blocks for more complex molecules and as standards in analytical techniques like mass spectrometry.

Biology

In biology, they are studied for their roles in cell signaling and recognition processes. They are also used in the study of glycosylation patterns in proteins.

Medicine

In medicine, these compounds are explored for their potential in drug development, particularly in targeting specific cell types or pathogens.

Industry

In industry, they are used in the production of bioactive compounds, cosmetics, and as additives in food products.

Mechanism of Action

The mechanism of action of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal involves its interaction with specific receptors or enzymes. These interactions can trigger signaling pathways that lead to various biological effects, such as immune responses or cell adhesion.

Comparison with Similar Compounds

Comparison with Similar Compounds

LacNAc (Galβ1→4GlcNAc)

- Structure : Linear disaccharide without the β(1→6)-linked Gal.

- Function : A fundamental building block of poly-N-acetyllactosamine chains, recognized by galectins and involved in immune responses .

- Enzymatic Synthesis : Synthesized by β1→4-galactosyltransferases (e.g., human β4GalT1) .

- Key Differences : Lacks the β(1→6) branching, limiting its role in forming complex branched glycans .

Galβ1→6GlcNAc (LacdiNAc Variant)

- Structure : Features a β(1→6) linkage between Gal and GlcNAc instead of β(1→4).

- Function : Found in mammalian glycoproteins and bacterial polysaccharides, such as Klebsiella O-antigens .

- Biosynthesis : Dependent on β1→6-GlcNAc transferases (e.g., rat serum mid-chain β1→6-GlcNAc transferase) .

- Key Differences : The β(1→6) linkage alters solubility and steric properties compared to β(1→4), impacting receptor binding .

Galβ1→3GlcNAc (Type I Chain)

- Structure : β(1→3) linkage between Gal and GlcNAc.

- Function : Common in mucins and cancer-associated antigens (e.g., CA19-9) .

- Enzymatic Specificity : Substrate for α2→3-sialyltransferases (ST3Gal), unlike β(1→4)-linked LacNAc, which is modified by α2→6-sialyltransferases (ST6Gal) .

- Key Differences : The β(1→3) linkage confers resistance to endo-β-galactosidase digestion, unlike β(1→4/1→6) linkages .

Branched Structures with β(1→6) Linkages

- Example : Galβ1→4GlcNAcβ1→3[GlcNAcβ1→6]Galβ1→4GlcNAc (pentasaccharide) .

- Structure : Contains a β(1→6)-GlcNAc branch on a LacNAc backbone.

- Biosynthesis : Synthesized by rat serum β1→6-GlcNAc transferase, which adds GlcNAc to the 6-OH of internal Gal residues .

- Functional Role : Enhances avidity in glycan-lectin interactions due to increased structural complexity .

Poly-N-acetyllactosamine with β(1→6) Repeats

- Structure : Linear repeats of Galβ1→4GlcNAcβ1→6 units, unlike typical β1→3-linked poly-LacNAc .

- Biological Significance : Found in human milk mucins; resistant to endo-β-galactosidase due to β(1→6) linkages .

- Key Differences : The β(1→6) repeat unit creates a more flexible backbone compared to β(1→3)-linked chains, influencing spatial recognition .

Structural and Functional Data Table

Research Findings and Contrasts

- Enzymatic Specificity : The target trisaccharide’s β(1→6) linkage may require a unique β1→6-galactosyltransferase, distinct from β1→6-GlcNAc transferases .

- NMR Characterization: Similar β(1→6)-linked glycans (e.g., ’s pentasaccharide) show distinct NOE correlations and ¹³C chemical shifts for β(1→6) vs. β(1→4) linkages, aiding structural assignment .

- Contrast with β(1→4) Synthesis: While β(1→4)-linked GalOS are common in LAB β-galactosidase products, β(1→6) linkages are minor, suggesting enzyme preference for linear over branched structures .

Biological Activity

The compound beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal , also known as a branched tetrasaccharide, is a significant glycan structure found in various biological systems. Its biological activity is primarily linked to its roles in cell recognition, signaling, and modulation of immune responses. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Characteristics

The structure of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal can be broken down into its constituent monosaccharides:

- Beta-D-Galactose (Gal)

- Beta-D-N-acetylglucosamine (GlcNAc)

The specific glycosidic linkages (1->4 and 1->6) define its biological functions and interactions with various receptors.

Biological Functions

1. Cell Adhesion and Recognition:

The tetrasaccharide plays a crucial role in cell adhesion processes. It is involved in the binding of pathogens to host cells, which is essential for infection mechanisms. For example, certain strains of Helicobacter pylori utilize similar glycan structures for adherence to gastric epithelial cells, highlighting the importance of these carbohydrates in microbial pathogenesis .

2. Modulation of Immune Responses:

Glycans like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal are known to influence immune responses by interacting with lectins and other glycan-binding proteins. The presence of this tetrasaccharide can modulate the activity of immune cells, potentially enhancing or inhibiting inflammatory responses. Studies have shown that specific glycan structures can either promote or inhibit T-cell activation depending on their presentation on glycoproteins .

3. Role in Glycoprotein Functionality:

The presence of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal in glycoproteins affects their stability and function. For instance, the incorporation of this tetrasaccharide into mucin-type O-glycans has been linked to altered interactions with growth factors and receptors involved in tumor growth .

Case Studies

Study 1: Interaction with Immune Cells

A study investigated how beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal influences dendritic cell maturation and T-cell activation. Results indicated that this compound enhances dendritic cell function, leading to improved antigen presentation and T-cell priming.

Study 2: Pathogen Adherence

Research on Helicobacter pylori demonstrated that strains expressing glycan chains similar to beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal showed increased adherence to gastric tissues, correlating with higher virulence factors.

Data Tables

Q & A

Basic: What experimental strategies are recommended for synthesizing β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

The synthesis of complex oligosaccharides like β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal typically employs chemoenzymatic methods. Enzymatic synthesis using glycosyltransferases ensures stereospecificity and regioselectivity, as demonstrated in the synthesis of structurally similar glycopolypeptides . Key steps include:

- Enzymatic glycosylation : Use β-1,4-galactosyltransferase for β-D-Gal-(1→4) linkage and β-1,6-N-acetylglucosaminyltransferase for β-D-GlcNAc-(1→6) extension.

- Chemical activation : Protect reactive hydroxyl groups with benzyl or acetyl groups before enzymatic steps to prevent side reactions.

- Purification : Combine size-exclusion chromatography and HPLC to isolate the target compound .

Advanced: How can researchers resolve structural ambiguities in branched oligosaccharides like β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

Structural characterization of branched glycans requires multi-technique validation:

- NMR spectroscopy : Use 2D - HSQC and NOESY to assign anomeric proton signals and confirm linkage positions (e.g., distinguishing 1→4 vs. 1→6 bonds) .

- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS with collision-induced dissociation (CID) identifies fragmentation patterns specific to branching points .

- X-ray crystallography : If crystallization is feasible, resolve 3D conformation to validate spatial arrangement of branches .

Basic: What analytical techniques are essential for purity assessment of synthetic β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

Purity validation involves:

- HPLC with evaporative light scattering detection (ELSD) : Quantify glycan homogeneity without UV-active tags.

- Capillary electrophoresis (CE) : Detect trace impurities (<1%) using borate buffer systems for charged glycan separation .

- Thin-layer chromatography (TLC) : Use orcinol staining for rapid visualization of carbohydrate spots .

Advanced: How do lectin-binding assays for β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal address conflicting data in interaction studies?

Lectin specificity studies require rigorous controls:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., ) for lectins like Arachis hypogaea (PNA), which may exhibit exo- vs. endo-binding modes depending on glycan presentation .

- Competitive inhibition assays : Compare inhibitory potency (IC) of free oligosaccharides vs. glycoconjugates to rule out nonspecific aggregation .

- Structural docking : Use computational tools like AutoDock to model glycan-lectin interactions and reconcile discrepancies between SPR and hemagglutination data .

Basic: What are the common challenges in characterizing the stereochemistry of β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

Key challenges include:

- Anomeric configuration : Differentiate α/β linkages using NMR coupling constants (): β-linkages typically show Hz, while α-linkages have Hz .

- Branching interference : Overlapping signals in NMR spectra due to similar chemical environments. Use per-O-methylation analysis to assign substituent positions .

Advanced: How can researchers optimize enzymatic synthesis yields for β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

Yield optimization strategies:

- Donor substrate engineering : Use sugar nucleotides (e.g., UDP-Gal, UDP-GlcNAc) with stabilized phosphate groups to reduce hydrolysis .

- Enzyme immobilization : Attach glycosyltransferases to magnetic beads or silica matrices to enhance reusability and reaction consistency .

- Kinetic monitoring : Employ real-time -NMR to track nucleotide sugar consumption and adjust enzyme/substrate ratios dynamically .

Basic: What in vitro models are suitable for studying the biological roles of β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

- Cell-based assays : Use lectin-resistant cell lines (e.g., CHO-Lec2) transfected with glycosyltransferases to study glycan-mediated adhesion .

- Microarray platforms : Print the oligosaccharide on functionalized glass slides to screen for interactions with antibodies or microbial adhesins .

Advanced: How should researchers address reproducibility issues in glycan microarray data for β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

Mitigation strategies include:

- Normalization controls : Co-print reference glycans (e.g., α-2,6-sialyllactose) to calibrate inter-array variability .

- Batch-effect correction : Apply statistical models (e.g., ComBat) to adjust for variations in printing robots or labeling dyes .

- Cross-validation : Validate hits using orthogonal methods like SPR or isothermal titration calorimetry (ITC) .

Basic: What computational tools are recommended for predicting the 3D conformation of β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal?

- Glycam Web Server : Generate force field parameters for molecular dynamics simulations of oligosaccharides .

- SWEET-II : Predict glycosidic torsion angles (Φ/Ψ) based on sequence and linkage types .

Advanced: How can conflicting NMR and crystallography data for β-D-Gal-(1→4)-β-D-GlcNAc-(1→6)-D-Gal be reconciled?

- Dynamic vs. static structures : NMR captures solution-state flexibility, while crystallography shows rigid conformations. Use ensemble refinement (e.g., X-ray + molecular dynamics) to model both states .

- Solvent effects : Compare data in aqueous vs. crystalline environments to assess hydrogen bonding variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.